molecular formula C7H5N5O8<br>(NO2)3C6H2N(CH3)NO2<br>C7H5N5O8 B1194171 Tetryl CAS No. 479-45-8

Tetryl

Cat. No. B1194171
CAS RN: 479-45-8
M. Wt: 287.14 g/mol
InChI Key: AGUIVNYEYSCPNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetryl is synthesized through nitration processes that involve the treatment of N-methylaniline with nitric acid, producing a compound with a high nitro group content, which is indicative of its explosive properties. The detailed synthesis mechanisms have evolved over time to enhance efficiency and safety.

Molecular Structure Analysis

The molecular structure of tetryl features a central aromatic ring (aniline derivative) substituted with one methyl group and four nitro groups. This configuration is responsible for its high explosive performance. The presence of multiple nitro groups significantly increases the oxygen balance, making it highly reactive and sensitive to detonation upon impact.

Chemical Reactions and Properties

Tetryl undergoes various chemical reactions, including decomposition and metabolism in environmental contexts. Studies have shown that it can be metabolized to N-methyl-2,4,6-trinitroaniline (NMPA) under both anaerobic and aerobic conditions, indicating its potential for breakdown in environmental settings (Myers & Spinnato, 2007).

Scientific Research Applications

  • Mutagenicity and Health Risks : Tetryl is identified as a direct acting mutagen in microbial systems, suggesting potential health risks associated with human exposure (Whong, Speciner, & Edwards, 1980).

  • Occupational Health : Industrial illness linked to tetryl has been reported, underscoring the necessity of understanding its health impacts in occupational settings (Witkowski, Fischer, & Murdock, 1942).

  • Analytical Techniques : GC-MS and HPTLC analysis methods have been developed for detecting tetryl, indicating its importance in explosive material analysis (Sharma & Lahiri, 2005).

  • Environmental Fate and Behavior : Studies on the environmental behavior and fate of tetryl in soil and plant systems show its rapid transformation and metabolism, highlighting the ecological impact of this compound (Fellows, Harvey, & Cataldo, 1992).

  • Detection and Identification : Infrared absorption spectroscopy has been employed for the detection of tetryl, useful in de-mining projects and preventing terrorist actions (Puiu, Giubileo, Cesaro, & Bencivenni, 2015).

  • Wildlife Toxicity Assessment : There's a noted absence of wildlife toxicity testing for tetryl, which raises concerns about its environmental impact (Adams, 2015).

  • Biodegradation and Remediation : Research indicates potential bioremediation strategies for tetryl-contaminated soil, which is vital for environmental cleanup (Boopathy, 2005).

Safety And Hazards

Tetryl is toxic and explosive . It should be handled with care and proper protection . It is toxic by ingestion and skin absorption . A skin irritant . Will explode if heated above 370 °F . Used as a detonating explosive . The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments .

Future Directions

The existing database on tetryl is quite limited . Most of the information on health effects comes from case studies and reports on the health of workers employed in tetryl munitions plants during World War I and World War II . The levels of tetryl to which these workers were exposed were generally not reported . Few data exist from animal studies with tetryl . None of the data located were reliable enough to determine levels of significant exposure (LSE) . Because of this, estimates of levels posing minimal risk to humans (Minimal Risk Levels, or MRLs) could not be derived .

properties

IUPAC Name

N-methyl-N-(2,4,6-trinitrophenyl)nitramide
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InChI

InChI=1S/C7H5N5O8/c1-8(12(19)20)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3
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InChI Key

AGUIVNYEYSCPNI-UHFFFAOYSA-N
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Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H5N5O8, Array
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DSSTOX Substance ID

DTXSID7047770
Record name Trinitrophenylmethylnitramine
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Molecular Weight

287.14 g/mol
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Physical Description

Tetryl appears as a yellow crystalline solid high explosive. Toxic by ingestion and skin absorption. A skin irritant. Will explode if heated above 370 °F. Used as a detonating explosive. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments., Colorless to yellow, odorless, crystalline solid; [NIOSH], ODOURLESS COLOURLESS-TO-YELLOW CRYSTALS., Colorless to yellow, odorless, crystalline solid.
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Boiling Point

356 to 374 °F at 760 mmHg (Explodes) (NIOSH, 2023), 187 °C (explodes), 356-374 °F (Explodes)
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Flash Point

Explodes (NIOSH, 2023), Flash point: explodes in air at 187C, explodes in air at 187 °C, Explodes
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Solubility

0.02 % (NIOSH, 2023), Sol in alc, ether, glacial acetic acid, benzene, In water, 74 mg/L @ 25 °C, Solubility in water: none, 0.02%
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Density

1.57 (NIOSH, 2023) - Denser than water; will sink, 1.57, Relative density (water = 1): 1.57
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.00000012 [mmHg], 1.2X10-7 mm Hg @ 25 °C /Estimated/, Vapor pressure, kPa at 20 °C:, <1 mmHg
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Product Name

Tetryl

Color/Form

Colorless to yellow, crystalline solid, MONOCLINIC CRYSTALS

CAS RN

479-45-8
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Melting Point

268 °F (NIOSH, 2023), 130-132 °C, 130 °C, 268 °F
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Synthesis routes and methods

Procedure details

Methylnitramine decomposes explosively in contact with concentrated sulfuric acid. It is evolved when aniline reacts with tetryl; a diphenylamine derivative is produced simultaneously. Methylnitramine reacts with picryl chloride to form tetryl.
Quantity
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reactant
Reaction Step One
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Citations

For This Compound
8,840
Citations
EW Probst, MH Mund, LD Lewis - Journal of the American …, 1944 - jamanetwork.com
Since the literature concerning the chemistry and toxic effects of tetryl has been reviewed by other writers, we have intentionally avoided repetition and confined our remarks to the …
Number of citations: 6 jamanetwork.com
HB Troup - British Journal of Industrial Medicine, 1946 - ncbi.nlm.nih.gov
These observations are compiled from the findings and opinions of all the medical officers at ROF Bridgend. No claim is made that the ideas are original; in fact, much of the material is …
Number of citations: 10 www.ncbi.nlm.nih.gov
CL Knowles - Industrial & Engineering Chemistry, 1920 - ACS Publications
… be identical with that recovered from our tetryl wash waters on … In a similar way sodium carbonate reacts with w-nitro-tetryl, … per cent of w-nitro-tetryl is added to a sample of tetryl having a …
Number of citations: 3 pubs.acs.org
L Cripps - British Journal of Dermatology, 1917 - scholar.archive.org
… number of nitto groups, tetryl, which is free from acid, exhibits an acid reaction, and its water solution will neutralise alkalies. Tetryl is met with in four different forms: (a) Ground powder. …
Number of citations: 7 scholar.archive.org
LJ Witkowski, CN Fischer… - Journal of the American …, 1942 - jamanetwork.com
… tetryl illness or dermatitis. The true pathologic tetryl dermatitis is the most common symp¬ tom of tetryl … In a study of 1,258 workers affected by tetryl the presenting symptom in 944 of them …
Number of citations: 19 jamanetwork.com
HH Cady - Acta Crystallographica, 1967 - scripts.iucr.org
… Tetryl, one of those materials, has had a long history of mili- tary application. From a crystallographic point of view, tetryl … Experimental Well-formed needles of tetryl with principal faces …
Number of citations: 84 scripts.iucr.org
TV Reddy, GR Olson, B Wiechman… - … journal of toxicology, 1999 - journals.sagepub.com
The toxicity of tetryl (N-methyl-N,2,4,6–tetranitroaniline) in male and female F344 rats was evaluated after adminstration in the diet for 14 or 90 days. The 14–day study diet …
Number of citations: 18 journals.sagepub.com
SD Harvey, RJ Fellows, JA Campbell… - … of Chromatography A, 1992 - Elsevier
… of non-radiolabeled and r4C-labeled tetryl were prepared in 2.0 ml of … ppm tetryl containing 10 &i of radiolabeled tetryl. Uniform amendment was facilitated by thoroughly cutting the tetryl …
Number of citations: 42 www.sciencedirect.com
RJ Spear, V Nanut - 1987 - apps.dtic.mil
… of tetryl in munition filling operations has largely been phased out in Western countries. The US has ceased manufacture and filling with tetryl… with manufacture of tetryl, together with the …
Number of citations: 13 apps.dtic.mil
GR Miller, AN Garroway - Naval Research Laboratory, Washington, DC, 2001 - apps.dtic.mil
The purpose of this review is to provide those who are working on explosive detection techniques with descriptions of the various crystalline forms of these common explosives, the …
Number of citations: 60 apps.dtic.mil

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